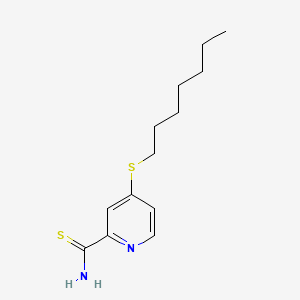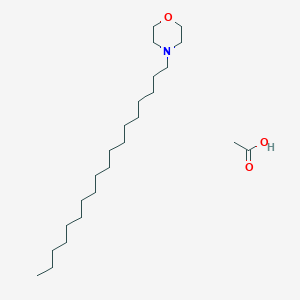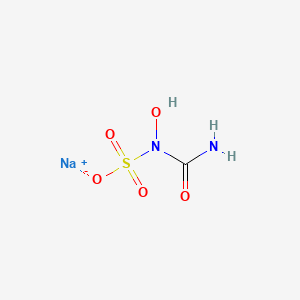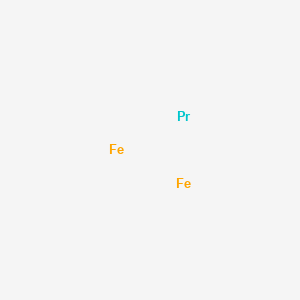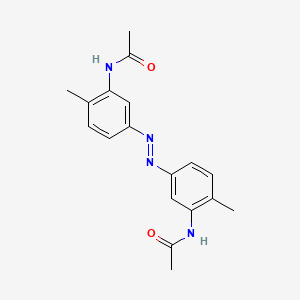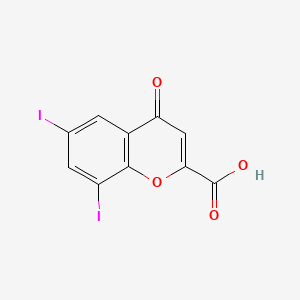
Diethylammonium 5-hydroxy-1H-indole-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium 5-hydroxy-1H-indole-3-acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethylammonium 5-hydroxy-1H-indole-3-acetate typically involves the reaction of 5-hydroxyindole-3-acetic acid with diethylamine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Diethylammonium 5-hydroxy-1H-indole-3-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 5-hydroxy-1H-indole-3-acetone, while substitution reactions can yield various halogenated or nitro-substituted derivatives .
Aplicaciones Científicas De Investigación
Diethylammonium 5-hydroxy-1H-indole-3-acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Diethylammonium 5-hydroxy-1H-indole-3-acetate involves its interaction with specific molecular targets and pathways. For instance, it may act on L-type calcium channels in the gut, influencing intestinal motility . Additionally, it can stimulate the production of serotonin in enterochromaffin cells, thereby affecting various physiological processes .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Hydroxyindole: A metabolite with roles in neurotransmission and gut motility.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness: Diethylammonium 5-hydroxy-1H-indole-3-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Propiedades
Número CAS |
84332-94-5 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
di(ethylidene)azanium;2-(5-hydroxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO3.C4H8N/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14;1-3-5-4-2/h1-2,4-5,11-12H,3H2,(H,13,14);3-4H,1-2H3/q;+1/p-1 |
Clave InChI |
IGHDNQOYGSSWFX-UHFFFAOYSA-M |
SMILES canónico |
CC=[N+]=CC.C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


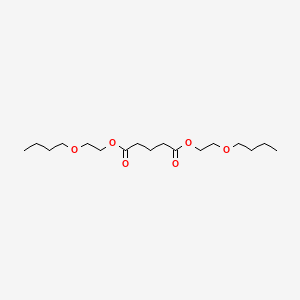
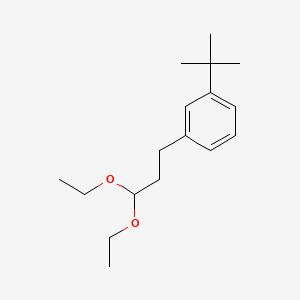


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)


